molecular formula C17H20N2O3 B256381 (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide

(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide

Cat. No.: B256381
M. Wt: 300.35 g/mol
InChI Key: QVMYZDFAQGCKGB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a methoxypropyl group, and a benzofuran moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.

    Introduction of the Acrylamide Group: This step might involve the reaction of an acrylamide derivative with the benzofuran intermediate.

    Addition of the Cyano Group: This could be achieved through nucleophilic substitution reactions.

    Attachment of the Methoxypropyl Group: This might involve alkylation reactions using methoxypropyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the cyano group or the acrylamide double bond.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds might include other benzofuran derivatives, acrylamides, or cyano-containing molecules. The uniqueness of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

(E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide

InChI

InChI=1S/C17H20N2O3/c1-12-8-14-5-4-13(10-16(14)22-12)9-15(11-18)17(20)19-6-3-7-21-2/h4-5,9-10,12H,3,6-8H2,1-2H3,(H,19,20)/b15-9+

InChI Key

QVMYZDFAQGCKGB-OQLLNIDSSA-N

SMILES

CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC

Isomeric SMILES

CC1CC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NCCCOC

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC

Origin of Product

United States

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